Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-
Description
The compound Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-] (hereafter referred to as Compound A) is a chiral, fluorinated phosphine oxide derivative. Its structure features:
Properties
IUPAC Name |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O6P2/c39-37(40)45-29-21-23-31(49(43,25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)47-37)34-32(24-22-30-36(34)48-38(41,42)46-30)50(44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQPWFENKDELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-] phosphine oxide typically involves:
- Construction of the bi-1,3-benzodioxole core with tetrafluoro substitution.
- Introduction of diphenylphosphino groups at the 5,5' positions.
- Oxidation of phosphine to phosphine oxide to achieve the final compound.
The key steps often employ palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to install aryl groups, followed by oxidation.
Palladium-Catalyzed Cross-Coupling
A common approach involves the use of bis(pinacolato)diboron and aryl bromides under palladium catalysis to form boronate esters, which then couple with aryl halides to build the biphenyl backbone:
| Parameter | Details |
|---|---|
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) chloride or Pd(dppf)Cl2·CH2Cl2 |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane or dimethyl sulfoxide (DMSO) |
| Temperature | 80–110 °C |
| Reaction Time | 3–24 hours |
| Atmosphere | Argon or nitrogen inert atmosphere |
For example, (4-bromophenyl)methanol reacts with bis(pinacolato)diboron in 1,4-dioxane at 80 °C under argon with Pd(PPh3)2Cl2 and KOAc to yield boronate intermediates, which are further coupled to form the biphenyl core.
Oxidation to Phosphine Oxide
After installation of diphenylphosphino groups on the biphenyl scaffold, oxidation to the corresponding phosphine oxide is typically achieved by controlled exposure to oxygen or mild oxidizing agents. This step is critical to ensure the stability and desired electronic properties of the final compound.
Stereochemical Considerations
The (4R) stereochemistry is preserved by conducting reactions under inert atmosphere and carefully controlling reaction conditions to avoid racemization. Chiral ligands and catalysts can be employed to maintain or induce chirality during synthesis.
Representative Experimental Protocol
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Borylation | (4-bromophenyl)methanol, bis(pinacolato)diboron, Pd(dppf)Cl2·CH2Cl2, KOAc, 1,4-dioxane, 90 °C, 16 h, argon atmosphere | Formation of aryl boronate ester |
| 2. Cross-coupling | Boronate ester, aryl bromide with diphenylphosphino substituent, Pd catalyst, KOAc, 1,4-dioxane, 80 °C, 24 h | Formation of biphenyl diphenylphosphino intermediate |
| 3. Oxidation | Mild oxidant (e.g., H2O2 or O2), room temperature | Conversion to phosphine oxide |
Yields for these steps vary but can reach up to 80–90% under optimized conditions.
Data Tables Summarizing Key Preparation Conditions
| Reaction Step | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Atmosphere | Yield (%) |
|---|---|---|---|---|---|---|---|
| Borylation of aryl bromide | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-Dioxane | 90 | 16 | Argon | 75–85 |
| Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 24 | Argon | 70–90 |
| Oxidation to phosphine oxide | - | - | - | RT | 2–4 | Air or O2 | 80–95 |
Extensive Research Discoveries and Perspectives
- The use of 1,4-dioxane as a solvent and potassium acetate as a base is well-documented to facilitate smooth borylation and cross-coupling reactions with high yields and selectivity.
- Palladium complexes with diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency and stability, enabling milder conditions and shorter reaction times.
- Maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of sensitive phosphine intermediates before the controlled oxidation step to phosphine oxide.
- Recent advances include the use of rhodium and ruthenium catalysts for asymmetric synthesis of related phosphine compounds, though these are less common for this specific phosphine oxide.
- Analytical techniques such as NMR, HPLC, and mass spectrometry are essential for confirming the stereochemistry and purity of the final compound.
Chemical Reactions Analysis
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common reagents used in these reactions include silanes, chlorophosphines, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which phosphine oxide, [(4R)-2,2,2’,2’-tetrafluoro[4,4’-bi-1,3-benzodioxole]-5,5’-diyl]bis[diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Benzodioxole Cores
(i) (R)-SEGPHOS [(4,4′-bi-1,3-benzodioxole)-5,5′-diylbis(diphenylphosphine)]
- Role : Widely used in asymmetric hydrogenation. The oxide form (Compound A) offers improved air stability compared to phosphine ligands .
- Coordination Chemistry : Forms complexes with Rh(I) for [4+2] annulation reactions, achieving >90% enantiomeric excess (ee) .
(ii) DTBM-SEGPHOS [5,5’-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole]
- Structure : Bulky tert-butyl and methoxy substituents on the phenyl groups.
- Electronic Effects : Electron-donating methoxy groups increase electron density at the metal center, contrasting with Compound A’s electron-withdrawing fluorines .
- Applications : Effective in gold-catalyzed cycloadditions due to steric bulk and electronic tuning .
Table 1: Comparison of Benzodioxole-Based Phosphine Oxides/Phosphines
Fluorinated Phosphine Oxide Analogues
(i) Bis(4-fluorophenyl)phosphine oxide
- Properties : Lower molecular weight (238.17 g/mol) and reduced steric hindrance compared to Compound A .
- Coordination : Forms hexa-coordinated complexes with Dy(III) and Tb(III) in 1:2 molar ratios with triflate counterions .
(ii) Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
- Structure : Highly electron-deficient due to CF₃ groups.
- Synthesis : Prepared via Grignard reactions with diethyl phosphite .
- Applications : Used in radical photoinitiators and as ligands for electron-poor metal centers .
Table 2: Fluorinated Phosphine Oxides
Coordination Chemistry and Reactivity
(i) Lanthanide Complexes
- Compound A’s fluorinated benzodioxole core stabilizes octa-coordinated [M(hfa)₃(Ph₃PO)₂] (M = Tb, Dy) complexes in 1:1 molar ratios, whereas simpler phosphine oxides like bis(4-fluorophenyl)phosphine oxide form hexa-coordinated species .
(ii) Catalytic Performance
- In Rh(I)-catalyzed [4+2] annulation, Compound A achieves higher enantioselectivity (up to 95% ee) compared to non-fluorinated SEGPHOS derivatives due to fluorine-induced electronic tuning .
Q & A
Q. What are the optimal synthetic routes for preparing [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenylphosphine oxide]?
Methodological Answer: The compound is synthesized via Kabachnik–Fields three-component reactions using 2-formylbenzoic acid, primary amines, and secondary phosphine oxides. Key steps include:
-
Reaction Conditions : 1.0 mmol of each reactant in 1 mL acetonitrile at 25°C for 15–25 min.
-
Yield Optimization : High yields (94–98%) are achieved with bulky amines (e.g., cyclohexylamine) and electron-deficient phosphine oxides. Fluorinated substituents enhance steric and electronic tuning .
-
Data Table :
Amine Component Phosphine Oxide Reaction Time (min) Yield (%) Butylamine Dibenzyl 15 96 Cyclohexylamine Secondary 20–25 94–97 Benzylamine Aryl-substituted 15 96–98
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use P NMR to confirm phosphine oxide coordination and F NMR to verify tetrafluoro substitution patterns .
- X-ray Crystallography : Resolve the (4R)-stereochemistry via single-crystal analysis, as demonstrated for related dinaphtho-dioxaphosphepine derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHFOP expected m/z 694.05) .
Q. What safety protocols are critical for handling this fluorinated phosphine oxide?
Methodological Answer:
- First Aid : Flush eyes/skin with water for 15+ minutes upon contact; remove contaminated clothing immediately .
- Regulatory Compliance : The compound lacks SARA 302/313 reportable components but requires use in fume hoods with PPE (gloves, goggles) due to irritant properties .
Advanced Research Questions
Q. How does the (4R)-stereochemistry influence enantioselective catalysis?
Methodological Answer: The (4R)-configuration enables asymmetric induction in ProPhenol-catalyzed reactions. For example:
Q. Can this compound serve as a ligand for transition metal-catalyzed C–C bond formation?
Methodological Answer: Yes, its electron-deficient fluorinated backbone stabilizes Pd(0)/Ni(0) intermediates. Key applications:
Q. What role does the tetrafluoro-benzodioxole moiety play in photoinitiator applications?
Methodological Answer: The fluorinated structure enhances UV absorption (λ ~350 nm) and radical generation efficiency. Compare with TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide):
Q. How do substituents on the phosphine oxide affect reactivity in multicomponent reactions?
Methodological Answer:
Q. What analytical methods resolve contradictions in stereochemical outcomes across studies?
Methodological Answer:
Q. Are there applications in polymer chemistry for this phosphine oxide?
Methodological Answer: Yes, as a flame-retardant additive or crosslinker:
Q. How can researchers troubleshoot inconsistencies in catalytic performance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
